molecular formula C9H7IN2O2 B1452410 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid CAS No. 1363381-70-7

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid

Cat. No. B1452410
M. Wt: 302.07 g/mol
InChI Key: MOXOSLJBZZVXKZ-UHFFFAOYSA-N
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Description

“3-Iodo-1-methyl-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H5IN2O2 . It is a derivative of indazole, which is a type of heterocyclic compound. The indazole ring system is prevalent in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years due to their prevalence in natural products and pharmaceuticals . A variety of methods have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “3-Iodo-1-methyl-1H-indazole-6-carboxylic acid” consists of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. In this compound, the indazole ring is substituted at the 3rd position with an iodine atom and at the 6th position with a carboxylic acid group .


Chemical Reactions Analysis

Indazole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

  • Pharmaceuticals

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Organic Synthesis

    • 1-Methylindazole-3-carboxylic acid is used as an important raw material and intermediate in organic synthesis .
    • It is also used in the synthesis of various indazole derivatives .
  • Agrochemicals

    • Indazole derivatives are also used in the production of agrochemicals .
  • Dyestuff

    • Indazole derivatives are used in the production of dyestuff .
  • Synthetic Approaches

    • Indazoles have been synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
    • These synthetic approaches have been used to create a wide variety of indazole derivatives .
  • Inhibitors of Chk1

    • 6-Iodo-1H-indazole, a similar compound to “3-Iodo-1-methyl-1H-indazole-6-carboxylic acid”, is used as an intermediate in the synthesis of inhibitors of Chk1 .
  • IDO1 and Cytotoxic Agents

    • Indazole has been chosen as the core structure for the rational design of new IDO1- and cytotoxic agents .
  • Imidazole Containing Compounds

    • Imidazole, a similar compound to indazole, is used in the synthesis of various drugs due to its broad range of chemical and biological properties .
    • The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Synthesis of Inhibitors

    • “6-Iodo-1H-indazole”, a similar compound to “3-Iodo-1-methyl-1H-indazole-6-carboxylic acid”, is used as an intermediate in the synthesis of inhibitors of Chk1 .
  • IDO1 and Cytotoxic Agents

    • Indazole has been chosen as the core structure for the rational design of new IDO1- and cytotoxic agents .
  • Imidazole Containing Compounds

    • Imidazole, a similar compound to indazole, is used in the synthesis of various drugs due to its broad range of chemical and biological properties .
    • The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Synthesis of Other Compounds

    • Indazole-3-carboxylic acid may be used in the synthesis of the following: N- (8-methyl-azabicyclo [3.2.11]oct-3-yl)-1 H -indazole-3-carboxamide, N - (1- benzyl-4-methylhexahydro-1 H -1,4-diazepin-6-yl)-1 H -indazole-3-carboxamide, 1 H -indazole-3-carboxamide .

Safety And Hazards

The safety data sheet for a similar compound, “3-Methyl-1H-indazole-6-carboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling the compound .

properties

IUPAC Name

3-iodo-1-methylindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXOSLJBZZVXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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